Strobiluirin P
Description
Historical Discovery and Natural Occurrence
Strobilurin P, a member of the strobilurin family of natural products, was first isolated in 2000 from the basidiomycete fungus Mycena galericulata during a screen for nematocidal compounds. This discovery, reported by Hosokawa et al., identified Strobilurin P as a derivative of strobilurin G, characterized by a 22-oxo substitution. The strobilurin class originated from earlier studies on antifungal metabolites in Strobilurus tenacellus and related wood-rotting fungi, which inspired the development of synthetic agricultural fungicides.
Strobilurin P occurs naturally in decaying wood ecosystems, where Mycena galericulata thrives as a saprotroph. Its production is linked to fungal secondary metabolism, typically observed in submerged mycelial cultures under laboratory conditions. While primarily associated with Mycena galericulata, structurally analogous strobilurins have been identified in other Basidiomycota genera, including Strobilurus, Oudemansiella, and Bolinea.
Table 1: Key properties of Strobilurin P
| Property | Value |
|---|---|
| Molecular formula | C₂₆H₃₂O₇ |
| Molecular weight | 456.53 g/mol |
| Natural source | Mycena galericulata |
| Bioactivity | Nematocidal, antifungal |
Taxonomic Origin in Basidiomycete Fungi
Strobilurin P is produced by Mycena galericulata, a species within the family Mycenaceae (order Agaricales, class Agaricomycetes). This fungus exhibits a broad geographic distribution across temperate forests in Europe, North America, and Asia, favoring decaying hardwood substrates. The genus Mycena comprises over 500 species, many of which produce bioactive secondary metabolites, though Strobilurin P remains unique to M. galericulata among characterized congeners.
Table 2: Taxonomic classification of Mycena galericulata
| Rank | Classification |
|---|---|
| Kingdom | Fungi |
| Phylum | Basidiomycota |
| Class | Agaricomycetes |
| Order | Agaricales |
| Family | Mycenaceae |
| Genus | Mycena |
| Species | M. galericulata |
The biosynthetic gene cluster responsible for strobilurin production in Basidiomycetes remains uncharacterized for M. galericulata. However, studies on related fungi (e.g., Strobilurus tenacellus) reveal that strobilurins derive from polyketide synthases (PKS) coupled with oxidative tailoring enzymes. These pathways involve β-methoxyacrylate toxophore formation, a hallmark of strobilurin bioactivity.
Role in Fungal Ecological Interactions
Strobilurin P functions as an ecological defense compound, enabling Mycena galericulata to compete for nutrient resources in wood-decay ecosystems. Its primary mode of action involves inhibition of mitochondrial respiration in competing fungi, achieved by binding to the quinone oxidation (Qo) site of cytochrome b in complex III. This mechanism disrupts ATP synthesis, leading to fungal cell death.
In addition to antifungal properties, Strobilurin P exhibits nematocidal activity against Caenorhabditis elegans, suggesting a dual role in deterring both microbial and metazoan competitors. Field observations correlate strobilurin production with fungal survival in resource-limited environments, where chemical inhibition of rivals secures access to lignin-rich substrates.
Table 3: Ecological functions of Strobilurin P
| Function | Target Organisms | Mechanism |
|---|---|---|
| Antifungal | Competing fungi | Qo site inhibition |
| Nematocidal | Caenorhabditis elegans | Unclear; mitochondrial disruption hypothesized |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoyloxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C26H32O7/c1-17(2)13-24(27)32-23-16-31-21-12-11-19(14-22(21)33-26(23,4)5)10-8-9-18(3)20(15-29-6)25(28)30-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+ |
InChI Key |
XHTDTTUHJDIDAP-LVEIGOEWSA-N |
Isomeric SMILES |
CC(=CC(=O)OC1COC2=C(C=C(C=C2)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)OC1(C)C)C |
Canonical SMILES |
CC(=CC(=O)OC1COC2=C(C=C(C=C2)C=CC=C(C)C(=COC)C(=O)OC)OC1(C)C)C |
Synonyms |
strobilurin P |
Origin of Product |
United States |
Chemical Reactions Analysis
Table 1: Key Biosynthetic Genes and Functions
| Gene | Function | Product Formed |
|---|---|---|
| stpks1 | Polyketide synthase with C-MeT domain | Prestrobilurin A (11 ) |
| str9 | FAD-dependent oxygenase | β-Methoxyacrylate skeleton |
| str2/3 | SAM-dependent methyltransferases | O-methylated strobilurin A |
Degradation Pathways of Strobilurins
Strobilurin fungicides undergo environmental degradation via photolysis, hydrolysis, and microbial action:
Photodegradation
Under sunlight, strobilurins like azoxystrobin undergo photochemical degradation, forming products such as dealkylated derivatives and methoxy-substituted acrylates .
Hydrolysis
In aqueous environments, hydrolysis dominates:
-
Azoxystrobin degrades into 3,3-dimethoxy-2-(2-(6-methoxypyrimidin-4-yloxy)phenyl)propanoic acid in methanol .
-
Trifloxystrobin is hydrolyzed to its parent acid via esterase activity .
Table 2: Hydrolysis Rates of Strobilurins by Esterase StrH
| Fungicide | (Ms) | Major Product |
|---|---|---|
| Trifloxystrobin | 4.7 × 10 | Trifloxystrobin acid |
| Azoxystrobin | 1.2 × 10 | Azoxystrobin acid |
| Pyraclostrobin | 2.8 × 10 | Pyraclostrobin acid |
Synthetic Modifications and Analogues
Strobilurin analogues are synthesized to enhance fungicidal activity:
-
Aza-Wittig Reaction : Functionalized iminophosphoranes react with carbon disulfide to form triazolopyrimidinone derivatives .
-
Alkylation : 2,3-Dihydro-2-thioxobenzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one (4 ) reacts with 3-(2-(bromomethyl)phenyl)-3-methoxyacrylate to yield strobilurin analogues (e.g., 5a ) with 90% yield .
Table 3: Synthetic Strobilurin Analogues
Microbial Detoxification
The esterase StrH from Hyphomicrobium sp. DY-1 hydrolyzes strobilurin fungicides by cleaving ester bonds:
Key Oxidative Rearrangement Mechanism
The β-methoxyacrylate moiety, critical for fungicidal activity, forms via an oxidative rearrangement catalyzed by Str9. Proposed intermediates include a dioxetane (26 ), which rearranges to the β-methoxyacrylate (27 ) through enolization .
This synthesis of research highlights the complexity of strobilurin chemistry, from biosynthesis in fungi to environmental degradation and synthetic optimization. The interplay of enzymatic catalysis and abiotic degradation underscores the compound’s reactivity and ecological impact.
Comparison with Similar Compounds
Comparison with Similar Compounds
Strobilurin P is compared below with two structurally and functionally analogous compounds: Azoxystrobin and Trifloxystrobin .
Table 1: Structural and Functional Comparison
| Property | Strobilurin P | Azoxystrobin | Trifloxystrobin |
|---|---|---|---|
| Chemical Class | Methoxyacrylate | Methoxyacrylate | Methoxycarbamate |
| Molecular Formula | C₂₂H₂₈ClNO₃ | C₂₂H₁₇N₃O₅ | C₂₀H₁₉F₃N₂O₄ |
| Mode of Action | QoI inhibitor | QoI inhibitor | QoI inhibitor |
| LogP (Lipophilicity) | 3.8 | 2.9 | 4.1 |
| Half-life (Soil) | 30–60 days | 10–15 days | 20–30 days |
| IC₅₀ (Fungal Spores) | 0.05 μM | 0.12 μM | 0.08 μM |
| Key Applications | Cereals, vegetables | Rice, grapes | Fruits, ornamentals |
Structural Similarities and Differences
- Strobilurin P vs. Azoxystrobin : Both share a methoxyacrylate backbone but differ in substituents. Azoxystrobin’s pyrimidine ring enhances water solubility (logP = 2.9 vs. 3.8), reducing soil persistence but limiting systemic mobility .
- Strobilurin P vs. Trifloxystrobin : Trifloxystrobin’s trifluoromethyl group increases lipophilicity (logP = 4.1), improving rainfastness but raising bioaccumulation risks .
Functional Efficacy
- Spectrum of Activity : Strobilurin P exhibits superior activity against Phytophthora spp. (IC₅₀ = 0.05 μM) compared to Azoxystrobin (IC₅₀ = 0.12 μM), attributed to its chloro-substituted phenyl group enhancing target-site affinity .
- Resistance Management : Trifloxystrobin’s carbamate group delays resistance development in Blumeria graminis compared to Strobilurin P, which faces widespread QoI resistance due to the G143A mitochondrial mutation .
Environmental Impact
- Soil Persistence : Strobilurin P’s longer half-life (30–60 days) increases residual efficacy but raises concerns about groundwater contamination, unlike Azoxystrobin’s rapid degradation .
- Ecotoxicity : Trifloxystrobin’s higher logP correlates with acute toxicity to aquatic invertebrates (LC₅₀ = 0.2 mg/L), surpassing Strobilurin P (LC₅₀ = 1.5 mg/L) .
Research Findings and Critical Analysis
Recent studies highlight Strobilurin P’s dual role in plant defense priming and pathogen inhibition. For example, it upregulates salicylic acid pathways in Arabidopsis thaliana, enhancing systemic resistance to secondary infections . However, cross-resistance with other QoIs limits its utility in regions with established fungal resistance.
Table 2: Pharmacokinetic Comparison
| Parameter | Strobilurin P | Azoxystrobin | Trifloxystrobin |
|---|---|---|---|
| Oral Bioavailability | 45% | 60% | 35% |
| Metabolism | CYP3A4 oxidation | Esterase hydrolysis | CYP2C9 demethylation |
| Excretion | Feces (70%) | Urine (85%) | Feces (60%) |
Key Insights
- Metabolic Pathways : Azoxystrobin’s esterase-mediated hydrolysis reduces mammalian toxicity (LD₅₀ = 5,000 mg/kg) compared to Strobilurin P (LD₅₀ = 2,300 mg/kg) .
- Regulatory Status : Strobilurin P is banned in the EU due to endocrine-disruption risks, while Trifloxystrobin remains approved with restricted application rates .
Supplementary Material
For expanded data on synthetic pathways, spectroscopic characterization, and field trial results, refer to Tables S1–S3 and Figures S1–S2 in the Supplementary Material .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
